Pyrazolo[1,5-c]pyrimidin-5-amine
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Overview
Description
Pyrazolo[1,5-c]pyrimidin-5-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-c]pyrimidin-5-amine typically involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve refluxing in ethanol or other suitable solvents, sometimes under microwave irradiation to enhance yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to optimize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-c]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine . Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing, stirring, and heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[1,5-c]pyrimidin-5-one, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
Pyrazolo[1,5-c]pyrimidin-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-c]pyrimidin-5-amine involves its interaction with molecular targets such as CDKs. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . This compound can also interact with other proteins and enzymes, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[1,5-a]pyrimidine
Uniqueness
Pyrazolo[1,5-c]pyrimidin-5-amine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug discovery and development, offering advantages in terms of selectivity and potency compared to other similar compounds .
Properties
CAS No. |
2913267-16-8 |
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Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
pyrazolo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C6H6N4/c7-6-3-5-1-2-9-10(5)4-8-6/h1-4H,7H2 |
InChI Key |
CNQKRIABZAWACS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CN2N=C1)N |
Origin of Product |
United States |
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